molecular formula C5H5ClN2O2S B3232752 Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate CAS No. 1346147-95-2

Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate

Cat. No.: B3232752
CAS No.: 1346147-95-2
M. Wt: 192.62 g/mol
InChI Key: ZIWPNSPYXAPZCU-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate is a heterocyclic compound containing a thiadiazole ring

Mechanism of Action

Target of Action

1,2,3-thiadiazole derivatives, which include this compound, have been found to exhibit a broad spectrum of biological activities . These activities suggest that the compound could interact with multiple targets, depending on the specific derivative and its functional groups.

Mode of Action

It is known that 1,2,3-thiadiazole derivatives can interact with their targets in various ways, leading to different biological effects . The specific interactions and resulting changes would depend on the compound’s structure and the nature of its target.

Biochemical Pathways

Given the broad biological activities of 1,2,3-thiadiazole derivatives, it can be inferred that multiple pathways could be affected . The downstream effects would depend on the specific pathways involved and the nature of the compound’s interaction with its targets.

Pharmacokinetics

The compound’s predicted density is 1462±006 g/cm3, and its predicted boiling point is 2882±230 °C . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Given the broad biological activities of 1,2,3-thiadiazole derivatives, the compound could potentially induce a variety of effects at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate can be synthesized through several methods. One common method involves the reaction of ethyl chloroformate with 5-chloro-1,2,4-thiadiazole-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form corresponding thiadiazoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of ethyl 5-amino-1,2,4-thiadiazole-3-carboxylate or ethyl 5-thiol-1,2,4-thiadiazole-3-carboxylate.

    Oxidation Reactions: Formation of ethyl 5-chloro-1,2,4-thiadiazole-3-sulfoxide or ethyl 5-chloro-1,2,4-thiadiazole-3-sulfone.

    Reduction Reactions: Formation of ethyl 5-chloro-1,2,4-thiadiazoline-3-carboxylate.

Scientific Research Applications

Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate has been extensively studied for its

Properties

IUPAC Name

ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c1-2-10-4(9)3-7-5(6)11-8-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWPNSPYXAPZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NSC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801188469
Record name 1,2,4-Thiadiazole-3-carboxylic acid, 5-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346147-95-2
Record name 1,2,4-Thiadiazole-3-carboxylic acid, 5-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346147-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Thiadiazole-3-carboxylic acid, 5-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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